5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole

Heterocyclic chemistry Scaffold classification Synthetic methodology

Researchers requiring a tetrahydropyrrolo[1,2-a]imidazole scaffold with a specific 5,7,7-trimethyl substitution pattern often face supply gaps, as generic, unsubstituted analogs dominate the market. CAS 86273-33-8 provides an intermediate saturation state and a blocked electrophilic 5-position, resolving challenges in regiochemical control and scaffold diversification. - Enables regiospecific N-quaternization for antimicrobial imidazolium salt libraries (83% class-level antimicrobial hit rate). - Chiral center at C-5 supports enantioselective studies; scaffold-level JNK3 inhibitor enantiomers show 20-fold potency differences. - Serves as a strategic precursor for pyrroloimidazole-2,5-dione nootropic agents, streamlining oxidation-pathway SAR exploration.

Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
CAS No. 86273-33-8
Cat. No. B12805106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole
CAS86273-33-8
Molecular FormulaC9H16N2
Molecular Weight152.24 g/mol
Structural Identifiers
SMILESCC1CC(C2=NCCN12)(C)C
InChIInChI=1S/C9H16N2/c1-7-6-9(2,3)8-10-4-5-11(7)8/h7H,4-6H2,1-3H3
InChIKeyHDRZUJTYEQAVHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7,7-Trimethyl-tetrahydropyrrolo[1,2-a]imidazole: Structural Classification & Procurement Identity


5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole (CAS 86273-33-8) belongs to the tetrahydropyrrolo[1,2-a]imidazole class—a partially hydrogenated fused bicyclic heterocycle comprising a pyrrole ring annulated to an imidazole [1]. Within the broader family of hydrogenated pyrrolo[1,2-a]imidazoles, the tetrahydropyrrolo subclass (structures IV–VI) occupies an intermediate saturation state between the more extensively studied 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles (structures I–III) and fully saturated perhydropyrrolo[1,2-a]imidazoles (structure VII) [1]. The compound bears a distinctive 5,7,7-trimethyl substitution pattern on the tetrahydropyrroloimidazole core (molecular formula C₉H₁₆N₂, parent InChIKey HDRZUJTYEQAVHK-UHFFFAOYSA-N) and is also available as its sulfuric acid adduct (CAS 200561-42-8, C₉H₁₈N₂O₄S, MW 250.32) [2]. Pyrrolo[1,2-a]imidazole scaffolds are recognized as valuable synthetic building blocks and pharmacophoric cores with demonstrated activity across antimicrobial, nootropic, kinase-inhibitory, and adrenergic receptor modulation applications [1].

Why Pyrroloimidazole Analogs Cannot Replace 5,7,7-Trimethyl-tetrahydropyrrolo[1,2-a]imidazole


The degree of ring saturation and the specific methyl substitution pattern on the pyrrolo[1,2-a]imidazole scaffold are not interchangeable features. The comprehensive review by Saliyeva et al. (2022) establishes that dihydro-, tetrahydro-, and perhydropyrrolo[1,2-a]imidazoles are structurally distinct subclasses with divergent synthetic accessibility, chemical reactivity, and biological activity profiles [1]. The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole subclass (structure I) and the fully hydrogenated perhydropyrrolo[1,2-a]imidazole subclass (structure VII) are the most studied congeners, having yielded the nootropic drug dimiracetam and a potent α₁A-adrenergic receptor partial agonist (compound VIII), respectively [1]. The tetrahydropyrrolo[1,2-a]imidazole subclass (structures IV–VI) occupies a distinct chemical space that remains comparatively underexplored, offering both synthetic opportunity and the risk that structure–activity relationships established for the more common dihydro or perhydro analogs will not translate [1]. Furthermore, the 5,7,7-trimethyl substitution pattern introduces steric bulk at positions known to influence electrophilic substitution regiochemistry; literature on pyrrolo[1,2-a]imidazole reactivity demonstrates that the 5- and 7-positions are the primary sites of electrophilic attack, and pre-occupation of these positions fundamentally alters derivatization pathways [2]. Substituting a generic, unsubstituted pyrroloimidazole for this specifically trimethylated tetrahydropyrrolo[1,2-a]imidazole would yield a different reactivity profile, altered physicochemical properties, and an unpredictable biological readout.

Differentiation Evidence for 5,7,7-Trimethyl-tetrahydropyrrolo[1,2-a]imidazole vs. Closest Analogs


Ring Saturation State and Synthetic Accessibility

The target compound belongs to the tetrahydropyrrolo[1,2-a]imidazole subclass (structures IV–VI), which is structurally and functionally distinct from the more extensively researched 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole subclass (structures I–III) and the fully saturated perhydropyrrolo[1,2-a]imidazole subclass (structure VII). The Saliyeva et al. (2022) review, which systematically categorizes 110 literature sources spanning 15 years, establishes that the degree of saturation dictates the applicable synthetic routes: dihydropyrrolo[1,2-a]imidazoles are primarily accessed via annulation of the imidazole ring onto a pyrrole precursor (often in low yields, e.g., 14% for a representative pyridyl-substituted analog), while tetrahydropyrrolo[1,2-a]imidazoles are typically obtained through reduction of pyrrolo[1,2-a]imidazolium salts with NaBH₄ in DMF or via intramolecular cyclization of 2-(2-oxopyrrolidin-1-yl)acetamides with POCl₃ (yields up to 82% under microwave conditions) [1][2]. The perhydropyrrolo subclass has yielded clinically relevant molecules such as dimiracetam, whereas the tetrahydropyrrolo subclass remains comparatively underexploited [1].

Heterocyclic chemistry Scaffold classification Synthetic methodology

5,7,7-Trimethyl Substitution: Steric & Electronic Differentiation

The 5,7,7-trimethyl substitution pattern on the tetrahydropyrrolo[1,2-a]imidazole core is a defining structural feature of CAS 86273-33-8. Literature on pyrrolo[1,2-a]imidazole reactivity demonstrates that the 5- and 7-positions are the primary sites of electrophilic substitution (formylation, acetylation, nitration, azo coupling, etc.); when both positions are free, 5,7-disubstituted products are formed [1]. In the target compound, the 5-position bears one methyl group and the 7-position bears two methyl groups (gem-dimethyl), fully occupying these reactive sites. This creates a fundamentally different reactivity profile compared to the unsubstituted 5H,6H,7H-pyrrolo[1,2-a]imidazole (ChemBase ID 88790, C₆H₈N₂, MW 108.14, LogP 0.43) [2]. The unsubstituted scaffold has a calculated polar surface area of 17.82 Ų and LogD (pH 7.4) of 0.24, whereas the trimethylated analog (C₉H₁₆N₂, MW ~152.24) is expected to exhibit significantly higher lipophilicity (estimated ΔLogP ≥ +1.5 based on the addition of three methyl groups), altered solubility, and steric shielding of the imidazole nitrogen [2].

Medicinal chemistry Structure–activity relationships Electrophilic substitution

Enantiomer-Dependent JNK3 Inhibition Potency

While direct data for CAS 86273-33-8 are not available, class-level evidence from the structurally related 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold demonstrates that stereochemistry at the saturated ring positions profoundly impacts biological activity. Graczyk et al. (2005) reported that (S)-enantiomers of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-based JNK3 inhibitors exhibited a p38/JNK3 IC₅₀ selectivity ratio of up to 10 and were up to 20-fold more potent JNK3 inhibitors than the corresponding (R)-enantiomers [1]. The 5,7,7-trimethyl-tetrahydropyrrolo[1,2-a]imidazole possesses a chiral center at the 5-position (bearing the single methyl substituent), making enantiomeric composition a critical quality attribute for any biological evaluation. The JNK3 inhibitory potency of the (S)-enantiomers correlated with inhibition of c-Jun phosphorylation and neuroprotective efficacy in low K⁺-induced neuronal cell death models in rat cerebellar granule neurones [1].

Kinase inhibition JNK3 Neuroprotection Enantioselectivity

Antimicrobial Activity of Quaternary Pyrroloimidazole Salts

The pyrrolo[1,2-a]imidazole scaffold has demonstrated tractable antimicrobial activity when elaborated into quaternary salt derivatives. Demchenko et al. (2021) synthesized 18 novel 3-aryl-5H-pyrrolo[1,2-a]imidazol-1-ium salts in 58–85% yields and established that 15 of 18 compounds (83%) displayed antibacterial and/or antifungal activity [1]. The lead compound 6c (3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride) exhibited a broad activity spectrum against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans, with an LD₅₀ > 2000 mg/kg in mice, indicating a favorable acute in vivo toxicity profile [1]. While CAS 86273-33-8 is a tetrahydropyrrolo[1,2-a]imidazole base (not a quaternary salt), its tertiary amine character at the bridgehead nitrogen provides a direct alkylation handle for generating analogous quaternary salts, distinguishing it from fully aromatic pyrrolo[1,2-a]imidazoles that lack this nucleophilic site [1][2].

Antimicrobial Quaternary salts MIC determination Cytotoxicity

Dimiracetam as a Clinically Validated Nootropic Benchmark

The perhydropyrrolo[1,2-a]imidazole-2,5-dione scaffold has yielded dimiracetam, a clinically investigated nootropic agent. Pinza et al. (1993) reported that among a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, the unsubstituted parent compound (dimiracetam, compound 15) was 10–30 times more potent than the reference drug oxiracetam after oral administration in a scopolamine-induced amnesia passive avoidance model, with a minimal effective dose (MED) between 0.3 and 1 mg/kg IP for most series members [1]. Dimiracetam uniquely showed no bell-shaped dose–response curve and complete retention of oral activity—features not shared by substituted analogs in the series [1]. CAS 86273-33-8, as a tetrahydropyrrolo[1,2-a]imidazole, occupies an intermediate oxidation state relative to dimiracetam's 2,5-dione oxidation pattern. This structural relationship positions CAS 86273-33-8 as a potential synthetic precursor to cognition-enhancing pyrroloimidazole-2,5-dione analogs through selective oxidation, providing a distinct synthetic entry point compared to the fully reduced perhydropyrrolo intermediates commonly employed [1][2].

Nootropic Cognition enhancement Dimiracetam Passive avoidance

NMR Reference Spectrum for the Sulfuric Acid Adduct

The sulfuric acid adduct of 5,7,7-trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole (CAS 200561-42-8, C₉H₁₈N₂O₄S, MW 250.31 g/mol, exact mass 250.098728) has a verified ¹H NMR spectrum archived in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID 1x6dxnue9D2, solvent DMSO-d₆) [1]. This reference spectrum enables definitive identity confirmation of purchased material through spectral matching. The parent free base (CAS 86273-33-8) has the InChIKey HDRZUJTYEQAVHK-UHFFFAOYSA-N, while the sulfuric acid adduct has InChIKey MFWLMNXHLBAYTJ-UHFFFAOYSA-N, reflecting the distinct molecular entities [1]. The availability of authenticated spectral data for the adduct form provides a quality control benchmark that is absent for many closely related but less characterized pyrrolo[1,2-a]imidazole analogs, reducing the risk of misidentification during procurement and experimental setup.

Analytical chemistry NMR spectroscopy Quality control Structure verification

5,7,7-Trimethyl-tetrahydropyrrolo[1,2-a]imidazole: Research & Procurement Applications


Quaternary Ammonium Salt Library for Antimicrobial Screening

The tertiary bridgehead nitrogen of CAS 86273-33-8 provides a direct alkylation site for generating 5,7,7-trimethyl-tetrahydropyrrolo[1,2-a]imidazolium salts. Class-level evidence demonstrates that 83% of pyrrolo[1,2-a]imidazole-derived quaternary salts exhibit antimicrobial activity, with lead compounds achieving broad-spectrum coverage against Gram-positive, Gram-negative, and fungal pathogens and favorable acute in vivo safety (LD₅₀ > 2000 mg/kg) [1]. The 5,7,7-trimethyl substitution pattern, by blocking the electrophilic 5- and 7-positions, directs quaternization exclusively to the bridgehead nitrogen, ensuring regiochemical homogeneity in the quaternary salt products—a synthetic advantage over unsubstituted analogs that may yield regioisomeric mixtures [2].

Enantioselective Synthesis and Chiral Probe Development

The chiral center at C-5, bearing a single methyl substituent, makes CAS 86273-33-8 a candidate for enantioselective transformations. Scaffold-level evidence from 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole JNK3 inhibitors demonstrates up to 20-fold potency differences between enantiomers, establishing that stereochemistry at saturated ring positions is a critical determinant of biological activity [1]. Procurement of enantiopure or enantiomerically enriched material, with specification of enantiomeric excess by chiral HPLC or NMR, is essential for programs investigating stereochemistry–activity relationships on the tetrahydropyrrolo[1,2-a]imidazole scaffold.

Pyrroloimidazole-2,5-dione Nootropic Candidates via Oxidation

The tetrahydropyrrolo oxidation state of CAS 86273-33-8 positions it as a strategic intermediate for synthesizing pyrroloimidazole-2,5-diones—a scaffold that has yielded dimiracetam, a cognition enhancer 10–30 times more potent than oxiracetam with linear oral dose–response characteristics [1]. Unlike fully reduced perhydropyrrolo starting materials that require multiple oxidation steps, or pre-formed 2,5-diones that limit diversification, the tetrahydropyrrolo intermediate allows for controlled, stepwise oxidation with retention of the 5,7,7-trimethyl substitution, enabling systematic exploration of oxidation-state-dependent nootropic activity [2].

Steric & Electronic Effects of Gem-Dimethyl Substitution

The 7,7-gem-dimethyl group of CAS 86273-33-8 introduces significant steric bulk adjacent to the imidazole ring, while the 5-methyl group occupies the primary electrophilic substitution site. The unsubstituted 5H,6H,7H-pyrrolo[1,2-a]imidazole scaffold (MW 108.14, LogP 0.43, PSA 17.82 Ų) [1] serves as a baseline comparator; the trimethylated analog is predicted to exhibit markedly increased lipophilicity (estimated ΔLogP ≥ +1.5) and altered basicity at the imidazole nitrogen. This compound is suitable for systematic studies correlating alkyl substitution patterns with LogD, pKa, solubility, and reactivity in N-alkylation, oxidation, and cycloaddition reactions—data that inform the design of substituted pyrroloimidazole libraries [2].

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